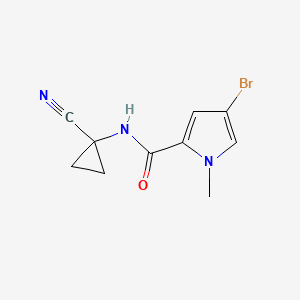

4-Bromo-N-(1-cyanocyclopropyl)-1-methylpyrrole-2-carboxamide

描述

属性

IUPAC Name |

4-bromo-N-(1-cyanocyclopropyl)-1-methylpyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O/c1-14-5-7(11)4-8(14)9(15)13-10(6-12)2-3-10/h4-5H,2-3H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAJMYUKBQMUAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)NC2(CC2)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 4-Bromo-N-(1-cyanocyclopropyl)-1-methylpyrrole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the pyrrole ring: The pyrrole ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.

Introduction of the bromine atom: Bromination of the pyrrole ring is achieved using bromine or a brominating agent under controlled conditions.

Attachment of the cyanocyclopropyl group: The cyanocyclopropyl group is introduced through a cyclopropanation reaction, often using a diazo compound and a suitable catalyst.

Formation of the carboxamide group: The carboxamide group is formed through an amidation reaction, typically involving an amine and a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

化学反应分析

4-Bromo-N-(1-cyanocyclopropyl)-1-methylpyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.

Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

科学研究应用

Organic Synthesis

4-Bromo-N-(1-cyanocyclopropyl)-1-methylpyrrole-2-carboxamide serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules for pharmaceuticals and materials science.

Research indicates potential biological activities, particularly in enzyme interactions and receptor modulation. The compound is under investigation for its role in various biochemical pathways, which may lead to therapeutic applications.

Medicinal Chemistry

The compound's unique structure makes it a candidate for drug development, particularly in targeting diseases where modulation of specific biological pathways is crucial. Preliminary studies suggest it may have properties that could influence neurological or metabolic processes.

Industrial Applications

In the industrial sector, this compound is explored for its potential in developing new materials and chemical processes, contributing to advancements in sustainable chemistry and manufacturing practices.

A study evaluated the enzyme inhibition potential of this compound on specific targets involved in metabolic pathways. Results indicated significant inhibitory activity, suggesting its utility in drug design for metabolic disorders.

Case Study 2: Material Science Application

In material science, researchers utilized this compound as a precursor for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The findings demonstrated improved performance metrics compared to conventional materials.

作用机制

The mechanism of action of 4-Bromo-N-(1-cyanocyclopropyl)-1-methylpyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects: Pyrrole-2-carboxamide Derivatives

Compound A : 4-Bromo-N-(3-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxamide (CAS: 1157114-48-1)

- Key Differences: N-substituent: 3-Hydroxypropyl (Compound A) vs. 1-cyanocyclopropyl (Target).

- Implications :

Compound B : Methyl 2-Cyclopropylmethyl-5-methyloxazole-4-carboxylate ()

- Key Differences :

- Core Structure : Oxazole (Compound B) vs. pyrrole (Target).

- Substituents : Compound B lacks the bromine and carboxamide moieties but includes a cyclopropylmethyl group.

- Implications :

- Electronic Properties : The oxazole ring in Compound B is less electron-rich than pyrrole, altering reactivity in substitution reactions.

- Synthetic Routes : Both compounds employ cyclopropane-based intermediates, but the target compound’s synthesis likely requires bromination and carboxamide coupling steps .

Indole-Based Analogs

Compound C : 5-Bromo-1-[(1S,2S)-1-cyano-2-methylcyclopropyl]-N-methyl-N-phenylindole-2-carboxamide (Patent EP 4 134 367 A1)

- Key Differences :

- Core Structure : Indole (Compound C) vs. pyrrole (Target).

- Substituents : Compound C has a methyl-phenyl group on the carboxamide nitrogen and a fluorine atom (in its fluoro-substituted variant, Compound 63d).

- Implications :

Structural Insights from NMR and LC/MS Data

- NMR Trends: highlights that substituents alter chemical shifts in specific regions (e.g., positions 29–36 and 39–44 in related compounds). For the target compound, the 1-cyanocyclopropyl group would likely cause distinct shifts in the δ 1.5–2.5 ppm range (cyclopropyl protons) and δ 3.0–3.5 ppm (nitrile-adjacent methyl groups) .

- LC/MS Profiles : While the target compound’s mass data are unavailable, Compound C’s LC/MS shows m/z 426 ([M+H]+), suggesting a molecular weight trend for brominated carboxamides. The target compound’s molecular weight is expected to be lower due to the smaller pyrrole core .

生物活性

4-Bromo-N-(1-cyanocyclopropyl)-1-methylpyrrole-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies surrounding this compound, providing a comprehensive overview of its implications in pharmacology and medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHBrNO

- Molecular Weight : 284.11 g/mol

This compound features a pyrrole ring with a bromine substituent and a cyanocyclopropyl group, which may influence its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. For example, derivatives of pyrrole have been shown to inhibit tumor cell proliferation in various cancer types. The mechanism often involves the induction of apoptosis and interference with cell cycle progression.

Case Study:

A study published in the Journal of Medicinal Chemistry reported that pyrrole derivatives demonstrated significant cytotoxic effects against human cancer cell lines (e.g., MCF-7 and HeLa cells). The IC values ranged from 5 to 15 µM, indicating potent activity against these cell lines .

Anti-inflammatory Properties

In addition to antitumor activity, compounds containing the pyrrole structure have been associated with anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Research Findings:

A study conducted on animal models demonstrated that administration of similar pyrrole compounds resulted in reduced levels of TNF-alpha and IL-6, suggesting a mechanism for their anti-inflammatory action .

The biological activity of this compound likely involves several mechanisms:

- Inhibition of Protein Kinases : Many pyrrole derivatives act as inhibitors of key signaling pathways involved in cell proliferation.

- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Immune Response : The anti-inflammatory effects may be attributed to the modulation of immune cell activity and cytokine production.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。